3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile
Overview
Description
“3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile” is a chemical compound that is part of the 1,2,4-triazoles class . These compounds, especially those substituted with trifluoromethyl, have found extensive applications in various fields such as pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
Synthesis Analysis
The synthesis of 3-trifluoromethyl-1,2,4-triazoles, which includes our compound of interest, has been developed using readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials . This multi-component reaction features a broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of a broader class of reactions involving 1,2,4-triazoles . These reactions are typically multi-component and involve the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For example, the melting point can be determined experimentally . Additionally, the compound’s 1H-NMR and 13C-NMR spectra can provide valuable information about its structure .Future Directions
The future directions for the study and application of “3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile” and similar compounds are promising. Given their broad-spectrum pharmaceutical activity, there is an opportunity for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . For instance, some trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Mode of Action
The presence of a trifluoromethyl group in similar compounds is known to significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .
Biochemical Pathways
The broad-spectrum pharmaceutical activity of similar trifluoromethyl-1,2,4-triazole compounds suggests that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown significant inhibitory activity against various cancer cell lines and potential activity against bacterial and fungal strains .
Action Environment
The synthesis of similar compounds has been achieved under mild reaction conditions , suggesting that they may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The binding of this compound to PARP inhibits its activity, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl2 . This compound also affects cell signaling pathways, including the mitochondrial apoptotic pathway, leading to the activation of caspase-3 and the initiation of programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PARP, inhibiting its enzymatic activity and preventing the repair of DNA damage . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell survival and apoptosis.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. Over time, this compound remains stable under various conditions, maintaining its biological activity . Long-term studies have shown that it can induce sustained effects on cellular function, including prolonged inhibition of DNA repair and continuous induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits potent anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its biological effects. The localization of this compound within specific cellular compartments is crucial for its activity and function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and nucleus . Its presence in the mitochondria is associated with the induction of the mitochondrial apoptotic pathway, while its nuclear localization is linked to the inhibition of DNA repair processes. Post-translational modifications and targeting signals play a key role in directing this compound to specific subcellular locations, thereby influencing its activity and function.
Properties
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N4/c9-8(10,11)7-14-13-6-3-1-2-5(4-12)15(6)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJFSPOSWDRMEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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